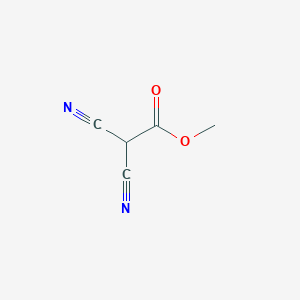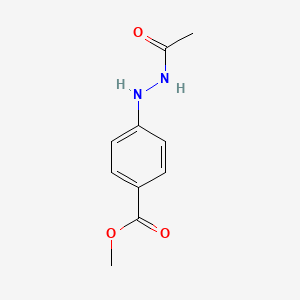
methyl 4-(2-acetylhydrazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-(2-acetylhydrazinyl)benzoate: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylhydrazino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-acetylhydrazinyl)benzoate typically involves the esterification of 4-(2-acetylhydrazino)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and reduce the environmental impact by minimizing waste production .
化学反応の分析
Types of Reactions: methyl 4-(2-acetylhydrazinyl)benzoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Products: Oxidized derivatives of the hydrazino group
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Products: Reduced forms of the acetylhydrazino group
-
Substitution:
Reagents: Electrophiles or nucleophiles
Products: Substituted derivatives at the aromatic ring or the hydrazino group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Electrophiles like bromine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: methyl 4-(2-acetylhydrazinyl)benzoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of methyl 4-(2-acetylhydrazinyl)benzoate involves its interaction with specific molecular targets. The acetylhydrazino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-aminobenzoate: Used as a local anesthetic in medical applications.
Uniqueness: methyl 4-(2-acetylhydrazinyl)benzoate is unique due to the presence of the acetylhydrazino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 4-(2-acetylhydrazinyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-12-9-5-3-8(4-6-9)10(14)15-2/h3-6,12H,1-2H3,(H,11,13) |
InChIキー |
MRTYDOBHXQLQMN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)
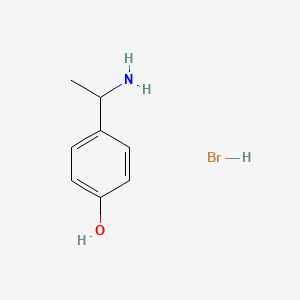
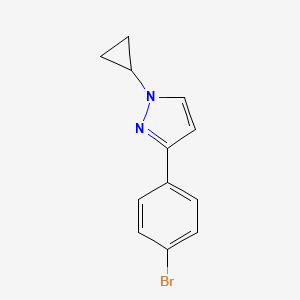
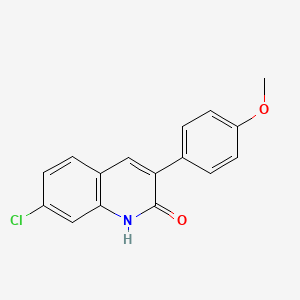
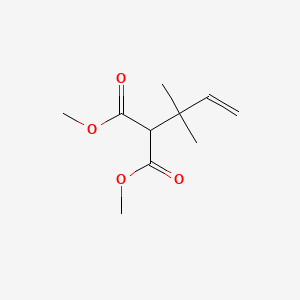

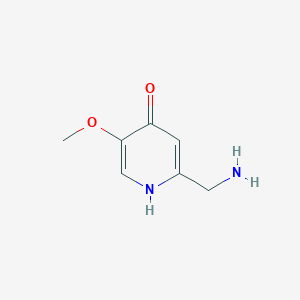
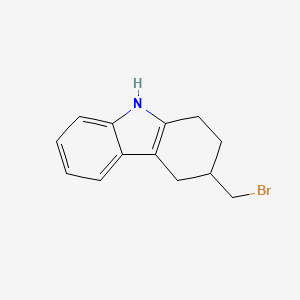
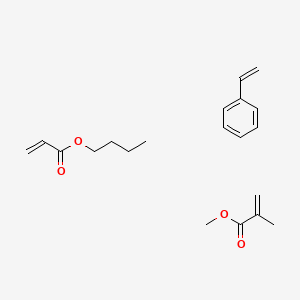

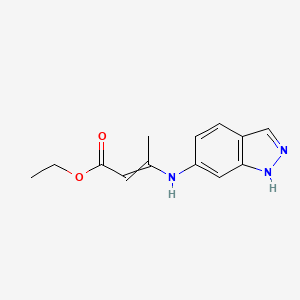
![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)
